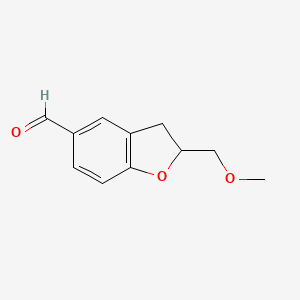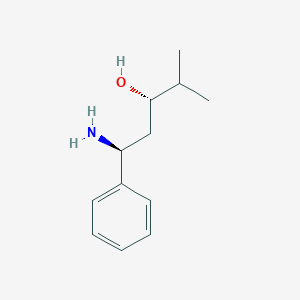
(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol is a chiral compound with a unique structure that includes an amino group, a phenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For example, the reduction of a ketone precursor with a chiral borane reagent can yield the desired chiral alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group, converting it into a hydrocarbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R)-1-amino-4-methyl-1-phenylpentan-3-ol
- (1R,3S)-1-amino-4-methyl-1-phenylpentan-3-ol
- (1R,3R)-1-amino-4-methyl-1-phenylpentan-3-ol
Uniqueness
(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications where chiral specificity is crucial, such as in drug development and asymmetric synthesis.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11-12,14H,8,13H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
VYLKGQFTFHOBKI-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@@H](C1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C)C(CC(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


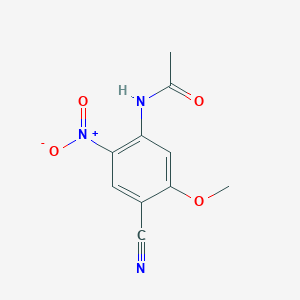
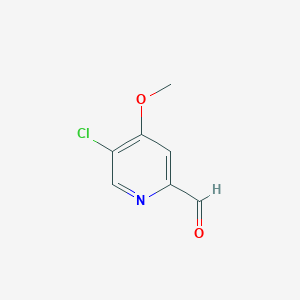
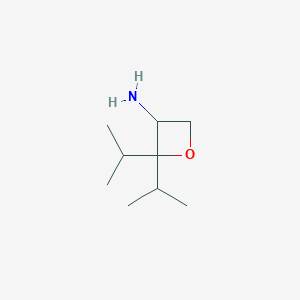
![2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B12999070.png)

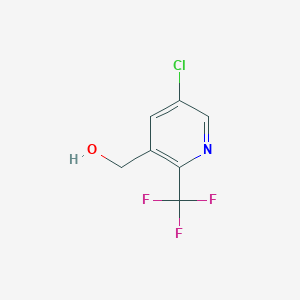
![(S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12999096.png)
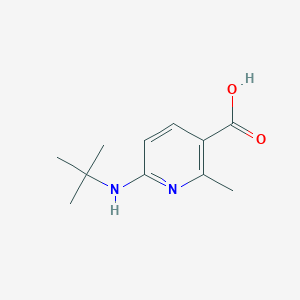
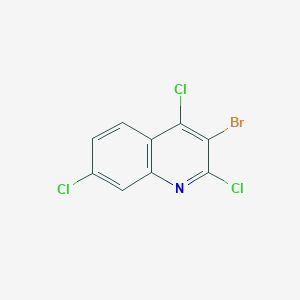

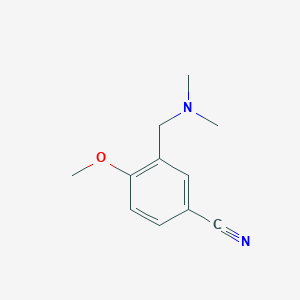

![5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B12999122.png)
